Deoxy miroestrol
Description
Discovery and Initial Characterization of Deoxymiroestrol (B1240681) in Pueraria mirifica
Deoxymiroestrol is a phytoestrogen found in the tuberous roots of Pueraria mirifica (also known as Pueraria candollei var. mirifica), a plant native to Thailand. tu.ac.thscispace.com This plant has a long history of use in traditional Thai medicine for its rejuvenating properties. nih.govwikipedia.org Scientific investigation into the active principles of Pueraria mirifica initially led to the isolation of miroestrol (B191886) in 1960. wikipedia.orgebi.ac.uk However, subsequent research involving bioassay-guided purification led to the discovery of deoxymiroestrol. nih.gov This later research identified deoxymiroestrol as a new, potent phytoestrogen from the plant. nih.gov The tuberous roots of Pueraria mirifica contain a variety of phytoestrogens, including chromenes like deoxymiroestrol and miroestrol, as well as isoflavonoids and coumestans. tu.ac.thrsc.org
Differentiation from Miroestrol: The Role of Oxidation in Isolation Procedures
The discovery of deoxymiroestrol brought to light a crucial chemical relationship with the previously identified miroestrol. It was found that deoxymiroestrol is susceptible to aerial oxidation, readily converting into miroestrol. nih.govwikipedia.org This chemical transformation suggests that miroestrol may, in fact, be an artifact of the isolation process, with deoxymiroestrol being the actual native compound in the plant. nih.govwikipedia.orgebi.ac.uk The process of extraction and storage can influence the relative amounts of these two compounds, as deoxymiroestrol can degrade into miroestrol over time. scispace.com This facile oxidation is a key differentiator between the two structurally similar molecules. nih.gov
Significance of Deoxymiroestrol as a Potent Phytoestrogen in Research
Deoxymiroestrol is recognized as one of the most potent phytoestrogens found in Pueraria mirifica. researchgate.netnih.gov Its estrogenic activity has been shown to be comparable to, and in some cases even stronger than, other well-known phytoestrogens like coumestrol (B1669458), genistein (B1671435), and daidzein (B1669772). researchgate.net In fact, some studies suggest that deoxymiroestrol's estrogenic activity is significantly higher than that of miroestrol. nih.gov Research using in vitro models, such as MCF-7 human breast cancer cells, has demonstrated the potent estrogenic effects of deoxymiroestrol. tu.ac.thresearchgate.net The high estrogenic potency of deoxymiroestrol makes it a compound of significant interest in various fields of research. researchgate.netnih.gov
Interactive Data Table: Estrogenic Potency of Phytoestrogens
| Compound | Relative Estrogenic Potency | Source |
| Deoxymiroestrol | High | researchgate.netresearchgate.net |
| Miroestrol | Moderate to High | researchgate.netnih.gov |
| Coumestrol | Moderate | researchgate.netnih.gov |
| Genistein | Low to Moderate | researchgate.netnih.gov |
| Daidzein | Low | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKZPXFWTQSDET-BCEKBLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261963-67-1 | |
| Record name | Deoxymiroestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Biosynthesis of Deoxymiroestrol
Distribution and Variability in Pueraria candollei var. mirifica
The accumulation of deoxymiroestrol (B1240681) within Pueraria candollei var. mirifica is not uniform; its concentration varies significantly across different tissues of the plant. Research has consistently shown that the highest concentrations of deoxymiroestrol are found in the tuberous roots, specifically within the tuberous cortices. nih.gov In contrast, other parts of the plant, such as the leaves and stems, contain lower amounts of this compound. nih.govphcog.com
One study detected deoxymiroestrol specifically in the tuberous cortices, while miroestrol (B191886) was not detected at all, lending further support to the theory that deoxymiroestrol is the naturally occurring compound. nih.gov The content of deoxymiroestrol can also be influenced by geographical location, cultivation practices, and the age of the plant, leading to variability in the phytochemical profile of raw plant materials. elsevierpure.comresearchgate.net For example, analysis of tuber powder from plants collected in different provinces of Thailand showed a range of isoflavonoid (B1168493) content, which can be related to the precursors of deoxymiroestrol. chula.ac.th The stem of the plant has been explored as a potential alternative source of phytoestrogens, though the yield is generally lower than in the tuberous root. phcog.com
The following table summarizes the deoxymiroestrol content found in various parts of the plant and in different in vitro culture systems.
| Plant Material / Culture Type | Deoxymiroestrol Content (µg/g Dry Weight) | Reference |
| Parental Intact Root | 15.41 ± 0.71 | elsevierpure.comresearchgate.net |
| Hairy Root Culture (untreated) | 71.9 ± 4.67 – 77.9 ± 6.63 | elsevierpure.comresearchgate.net |
| Hairy Root Culture (+ Methyl Jasmonate) | 113 ± 11.4 – 245 ± 12.0 | elsevierpure.comresearchgate.net |
| Cell Suspension (Shake Flask) | 78.7 ± 8.79 – 116 ± 18.2 | nih.govresearchgate.net |
| Cell Suspension (5-L Bioreactor) | 976 ± 79.6 | nih.gov |
Proposed Biosynthetic Pathways from Isoflavonoid Precursors
The biosynthesis of deoxymiroestrol in P. candollei var. mirifica is believed to originate from the isoflavonoid pathway. Although the complete pathway has not been fully elucidated, a plausible mechanism has been proposed starting from the isoflavonoid daidzein (B1669772). researchgate.netnih.gov Isoflavonoids like daidzein, genistein (B1671435), puerarin, and daidzin (B1669773) are known to be abundant in the plant. chula.ac.thmdpi.com
The proposed pathway suggests a series of enzymatic modifications that convert daidzein into the complex chromene structure of deoxymiroestrol. nih.gov This involves several key steps, including reductions, hydroxylations, and prenylations, which ultimately lead to the formation of the characteristic five-ring structure of deoxymiroestrol. nih.govresearchgate.net The intermediates in this pathway are transient and have not all been fully identified, but the isoflavone (B191592) precursors are well-established constituents of the plant. chula.ac.th
Identification and Expression of Genes Involved in Deoxymiroestrol Biosynthesis
To understand the genetic basis of deoxymiroestrol production, researchers have employed transcriptome analysis to identify candidate genes involved in its biosynthetic pathway. researchgate.netnih.govnih.gov By examining the gene expression profiles in different tissues of P. candollei var. mirifica (young leaves, mature leaves, tuberous cortices, and cortex-excised tubers), scientists have pinpointed several genes that are likely involved. researchgate.netnih.gov
Seven putative genes have been identified as key candidates in the proposed miroestrol biosynthetic pathway. nih.gov These include:
CYP81E genes (three identified): Members of the Cytochrome P450 family, likely responsible for hydroxylation steps. nih.govresearchgate.net
IFR genes (two identified): Encoding isoflavone reductase, an enzyme crucial for modifying the isoflavone backbone. nih.govresearchgate.net
PT genes (one identified as PT-1): Encoding prenyltransferase, which is expected to catalyze the addition of a prenyl group, a key step in forming the chromene ring. nih.govresearchgate.net
Interestingly, the expression of these putative biosynthetic genes was found to be highest in mature leaves, which are not the primary accumulation sites of deoxymiroestrol. nih.gov This suggests that intermediates or deoxymiroestrol itself might be synthesized in the leaves and then transported to the tuberous cortices for storage, possibly in a glycosylated, more soluble form. nih.gov Additionally, R2R3 MYB transcription factors, which are known to regulate phenylpropanoid-derived compounds, have been identified as potential regulators of isoflavonoid and miroestrol biosynthesis in the plant. researchgate.netnih.gov
| Gene Candidate | Proposed Enzyme Function | Potential Role in Biosynthesis |
| CYP81E | Cytochrome P450 monooxygenase | Catalyzes hydroxylation reactions on the isoflavonoid precursor. nih.govresearchgate.net |
| IFR | Isoflavone Reductase | Involved in the reduction of the isoflavone structure. nih.govresearchgate.net |
| PT-1 | Prenyltransferase | Catalyzes the addition of a prenyl group, a critical step for chromene ring formation. nih.govresearchgate.net |
| CHS | Chalcone Synthase | Involved in the upstream isoflavonoid pathway, converting chalcones. researchgate.netresearchgate.net |
| IFS | Isoflavone Synthase | A key enzyme in the general isoflavonoid pathway, converting flavanones to isoflavones. researchgate.netresearchgate.net |
| HID | 2-hydroxyisoflavanone dehydratase | Involved in the conversion of chalcones to isoflavonoids. researchgate.netresearchgate.net |
Biotechnological Approaches for Enhanced Deoxymiroestrol Production in Cell Cultures
Given the high demand for P. candollei var. mirifica and the variability of its chemical content from field cultivation, biotechnological methods present a promising alternative for consistent and enhanced production of deoxymiroestrol. elsevierpure.comnih.gov Plant cell and organ cultures, such as cell suspension and hairy root cultures, have been successfully established for this purpose. researchgate.netresearchgate.net
Hairy root cultures of P. candollei var. mirifica, established through genetic transformation, have been shown to produce significantly higher amounts of deoxymiroestrol compared to the roots of the parent plant. elsevierpure.comresearchgate.net Furthermore, production can be substantially increased through the use of elicitors—substances that trigger defense responses in plant cells and often boost the synthesis of secondary metabolites. elsevierpure.com
Several elicitors have proven effective in enhancing deoxymiroestrol accumulation:
Methyl jasmonate (MJ): Treatment of hairy root cultures with MJ led to a marked increase in deoxymiroestrol content. elsevierpure.comresearchgate.net In cell suspension cultures, MJ also produced the highest induction of deoxymiroestrol accumulation. nih.gov
Yeast Extract (YE): While highly effective for increasing isoflavonoid production, it also influences chromene biosynthesis. nih.gov
Cellulase and Cyclodextrins: Cellulase elicitation resulted in a 2.5-fold increase in deoxymiroestrol production in cell suspension cultures. researchgate.netresearchgate.net 2-hydroxypropyl-β-cyclodextrin (HPBCD) was also used as an elicitor. researchgate.netresearchgate.net
Scaling up production from shake flasks to larger bioreactors has also shown great potential. The deoxymiroestrol content in a 5-L airlift bioreactor was significantly higher than that achieved in smaller shake flask cultures, demonstrating the feasibility of industrial-scale production. nih.govresearchgate.net
| Culture System | Elicitor / Condition | Deoxymiroestrol Yield Enhancement | Reference |
| Hairy Root Culture | Methyl Jasmonate (50–200 µM) | Up to ~3.1 fold increase (245 µg/g DW) compared to untreated hairy roots. | elsevierpure.comresearchgate.net |
| Cell Suspension Culture | Cellulase | 2.5-fold increase compared to control. | researchgate.netresearchgate.net |
| Cell Suspension Culture | Upscaling to 5-L Bioreactor | ~8.4 fold increase (976 µg/g DW) compared to shake flask cultures. | nih.gov |
Chemical Synthesis and Structural Modifications of Deoxymiroestrol
Total Synthesis Strategies for the Deoxymiroestrol (B1240681) Framework
The total synthesis of deoxymiroestrol represents a formidable challenge to synthetic chemists, necessitating innovative and efficient strategies to construct its intricate polycyclic framework. Several research groups have approached this challenge, employing diverse methodologies to assemble the core structure. These strategies often diverge from biomimetic pathways, aiming for higher efficiency and adaptability. nih.gov
One of the pivotal aspects of these syntheses is the construction of the tetrahydroisoquinoline (THIQ) core, a key structural motif in deoxymiroestrol. nih.gov Various approaches to the THIQ core have been explored, including disconnections at the C1–C8a, C1–N, and/or the N–C3 bonds. nih.gov Electrophilic aromatic substitution reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, are commonly employed to form this heterocyclic system. nih.gov
More recent synthetic strategies have incorporated modern chemical methods and technologies to improve efficiency. nih.gov These can involve convergent approaches, where different fragments of the molecule are synthesized separately and then combined in the later stages of the synthesis. This modularity allows for greater flexibility in the preparation of analogs.
A notable strategy involves the use of a preformed AB-ring unit which is then coupled with a D-ring unit. libretexts.org This convergent approach has proven to be an efficient method for the industrial production of related steroid structures and highlights the power of strategic bond disconnections in simplifying complex syntheses. libretexts.org The development of novel tandem reactions and protocols for unusual bond formations has also been instrumental in advancing the total synthesis of complex natural products like deoxymiroestrol. nih.gov
Stereoselective Synthesis Methodologies
The biological activity of deoxymiroestrol is intrinsically linked to its specific three-dimensional structure. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. Stereoselective synthesis aims to produce a single stereoisomer preferentially over others. chemistrydocs.com This is crucial as different stereoisomers can have vastly different biological effects.
A key challenge in the synthesis of deoxymiroestrol is the establishment of its multiple chiral centers with the correct relative and absolute configurations. Chemists employ a variety of stereoselective reactions to achieve this control. These can include substrate-controlled reactions, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. uwindsor.ca
Chiral catalysts are also extensively used to induce asymmetry in the synthesis. chemistrydocs.com These catalysts, which are themselves chiral, can lead to the formation of one enantiomer in excess over the other. chemistrydocs.com This is a highly efficient approach as a small amount of catalyst can generate large quantities of the desired product. chemistrydocs.com
Furthermore, methods like chelation control can be used to enhance the electrophilicity of a carbonyl group and restrict rotation around a carbon-carbon bond, forcing an incoming nucleophile to attack from a specific, less hindered face. egrassbcollege.ac.in This level of control is essential for constructing the complex stereochemical array present in the deoxymiroestrol molecule. The choice of reagents and reaction conditions is critical, as even subtle changes can significantly impact the stereochemical outcome of a reaction. egrassbcollege.ac.in
Design and Synthesis of Deoxymiroestrol Analogs for Research
The synthesis of deoxymiroestrol analogs—molecules with structures similar to deoxymiroestrol but with specific modifications—is a vital area of research. These analogs are instrumental in structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. By systematically altering different parts of the deoxymiroestrol structure, researchers can identify the key pharmacophore—the essential features required for biological activity.
The design of these analogs is often guided by computational modeling and a deep understanding of the target biological receptor. mdpi.com The synthetic strategies employed are typically modular, allowing for the easy introduction of diverse functional groups and structural motifs. nih.gov For instance, a diversity-oriented approach can be used to rapidly generate a library of analogs with variations in specific regions of the molecule. nih.gov
Recent research has focused on creating simplified analogs that retain the biological potency of the parent natural product but are more synthetically accessible. nih.gov This can involve replacing complex or unstable structural elements with more stable and easily synthesized moieties. nih.gov For example, sensitive functional groups might be replaced or incorporated into aromatic systems to increase stability. nih.gov
Molecular and Cellular Mechanisms of Action of Deoxymiroestrol
Interaction with Estrogen Receptors (ERα and ERβ)
Deoxymiroestrol's primary mechanism of action involves its direct binding to and activation of estrogen receptors (ERs), specifically ERα and ERβ. researchgate.net These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. mdpi.complos.org The binding of deoxymiroestrol (B1240681) to these receptors initiates a cascade of molecular events that ultimately influence gene expression and cellular function.
Binding Affinity and Selectivity Studies
Studies have demonstrated that deoxymiroestrol exhibits a high binding affinity for estrogen receptors, often comparable to or even exceeding that of other well-known phytoestrogens. In comparative assays using MCF-7 human breast cancer cells, which are rich in ERα, deoxymiroestrol has shown a potent ability to compete with and displace [3H]oestradiol. nih.govresearchgate.net
One study calculated the relative binding affinity of several phytoestrogens to the ER in MCF-7 cytosol based on the molar excess needed for 50% inhibition of [3H]oestradiol binding (IC50). The results positioned deoxymiroestrol among the most potent binders, with a 50-fold molar excess required for 50% inhibition. nih.govresearchgate.net This was comparable to coumestrol (B1669458) (35x) and 8-prenylnaringenin (B1664708) (45x) and significantly stronger than miroestrol (B191886) (260x), genistein (B1671435) (1000x), and equol (B1671563) (4000x). nih.govresearchgate.net
While much of the research has focused on ERα due to the context of breast cancer cell lines, some studies suggest that phytoestrogens can exhibit differential binding to ERα and ERβ. jst.go.jpscielo.br For instance, some phytoestrogens like genistein and daidzein (B1669772) preferentially enhance ERβ-mediated transactivation, whereas miroestrol and coumestrol enhance both ERα and ERβ-mediated transactivation. jst.go.jp The precise selectivity of deoxymiroestrol for ERα versus ERβ requires further elucidation, but its strong binding to the mixed ER population in MCF-7 cells is well-documented. nih.govresearchgate.net
Table 1: Relative Binding Affinity of Phytoestrogens to Estrogen Receptors in MCF-7 Cytosol
| Compound | Molar Excess for 50% Inhibition (IC50) |
|---|---|
| Coumestrol | 35x |
| 8-Prenylnaringenin | 45x |
| Deoxymiroestrol | 50x |
| Miroestrol | 260x |
| Genistein | 1000x |
| Equol | 4000x |
| Daidzein | Not achieved (40% inhibition at 10,000x) |
| Resveratrol | Not achieved (10% inhibition at 100,000x) |
Data sourced from Matsumura et al. (2005). nih.govresearchgate.net
In Silico Simulation and Molecular Docking Analysis of Receptor Binding
Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict and analyze the binding of deoxymiroestrol to the ligand-binding domain (LBD) of estrogen receptors. researchgate.netchiba-u.jp These in silico studies provide insights into the specific molecular interactions that stabilize the deoxymiroestrol-ER complex.
Molecular docking analyses have shown that deoxymiroestrol fits well into the agonist-binding pocket of ERα. chiba-u.jp The binding is typically characterized by hydrogen bond interactions with key amino acid residues within the LBD, such as Glutamic acid (Glu353), Arginine (Arg394), and Histidine (His524). chiba-u.jpnih.gov These interactions are crucial for stabilizing the receptor in an active conformation.
Simulations have also been used to calculate the binding free energy, which correlates well with experimental bioassay data. chiba-u.jp For instance, one study predicted that the binding affinity of deoxymiroestrol to the ERα-LBD is stronger than that of its parent compound, miroestrol. chiba-u.jp This difference in binding energy is attributed to the functional group at the 14-position of the molecule. chiba-u.jp These computational approaches are valuable tools for understanding the structure-activity relationship of phytoestrogens and for guiding the development of new selective estrogen receptor modulators (SERMs). chiba-u.jpfrontiersin.org
Modulation of Estrogen-Responsive Gene Expression
Upon binding to ERα or ERβ, deoxymiroestrol induces a conformational change in the receptor, leading to its dimerization. wikipedia.org This activated receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. plos.orgnih.gov This interaction initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. wikipedia.org
Deoxymiroestrol has been shown to act as a potent agonist, stimulating the expression of estrogen-responsive genes. researchgate.net In cell-based assays using MCF-7 cells, deoxymiroestrol was able to induce a stably transfected estrogen-responsive ERE-luciferase reporter gene with high potency. researchgate.net The concentration of deoxymiroestrol needed to achieve a response equivalent to 50% of that found with 17β-estradiol (E2) was remarkably low, further highlighting its potent estrogenic activity. researchgate.net
Studies have shown that deoxymiroestrol can up-regulate the expression of well-characterized estrogen-responsive genes such as GREB1 and TFF1. plos.org The modulation of these and other genes involved in cell cycle regulation and proliferation underlies the estrogenic effects of deoxymiroestrol observed in cellular assays. nih.govplos.org
Cellular Signaling Pathways Activated by Deoxymiroestrol
Beyond the classical genomic pathway involving EREs, estrogen receptors can also mediate rapid, non-genomic signaling events. wikipedia.org These pathways are often initiated by membrane-associated estrogen receptors (mERs) and can involve the activation of various kinase cascades. wikipedia.org
The activation of estrogen receptors by ligands like deoxymiroestrol has been linked to the stimulation of the PI3K/Akt and MAPK/ERK signaling pathways. mdpi.com These pathways are crucial for a variety of cellular processes, including cell survival, proliferation, and differentiation. For example, the facilitation of the ERK1/2 signaling system via estrogen receptors has been reported to lead to a decrease in β-amyloid production in neuronal cells, suggesting a potential neuroprotective role. mdpi.com The ability of deoxymiroestrol to activate these signaling cascades contributes to its broad spectrum of biological activities.
Comparative Analysis of Receptor Agonism/Antagonism with Endogenous Estrogens and Other Phytoestrogens
Deoxymiroestrol consistently demonstrates potent estrogenic agonist activity, often comparable to the endogenous estrogen, 17β-estradiol (E2), in various cell-based assays. researchgate.net In studies measuring the induction of an ERE-driven reporter gene and cell proliferation in MCF-7 cells, deoxymiroestrol exhibited IC50 values that were very close to those of E2. researchgate.net This indicates that, at the cellular level, deoxymiroestrol can be considered a full estrogen agonist. researchgate.net
When compared to other phytoestrogens, deoxymiroestrol stands out for its high potency. In a comparative study, the rank order of potency for inducing estrogenic responses in cell-based assays was deoxymiroestrol > miroestrol > 8-prenylnaringenin > coumestrol > genistein/equol. researchgate.net This ranking highlights the superior estrogenic activity of deoxymiroestrol compared to more commonly studied isoflavones like genistein and daidzein. researchgate.netmdpi.com
Importantly, in the same study, no evidence was found for any estrogen antagonist action of deoxymiroestrol at concentrations up to 10-6M on either reporter gene induction or cell growth stimulation. nih.gov This suggests that under the conditions tested, deoxymiroestrol functions purely as an estrogen agonist.
Table 2: Comparative Potency (IC50) of Deoxymiroestrol and Other Estrogens in Cell-Based Assays
| Compound | ERE-CAT Reporter Gene Induction (M) | Cell Proliferation Rate (M) | Cell Saturation Density (M) |
|---|---|---|---|
| 17β-Estradiol | 1 x 10-11 | 1 x 10-11 | 2 x 10-11 |
| Deoxymiroestrol | 1 x 10-10 | 3 x 10-11 | 2 x 10-11 |
| Miroestrol | 3 x 10-10 | 2 x 10-10 | 8 x 10-11 |
| 8-Prenylnaringenin | 1 x 10-9 | 3 x 10-10 | 3 x 10-10 |
| Coumestrol | 3 x 10-8 | 2 x 10-8 | 3 x 10-8 |
| Genistein | 4 x 10-8 | 2 x 10-8 | 1 x 10-8 |
| Equol | 1 x 10-7 | 3 x 10-8 | 2 x 10-8 |
Data sourced from Matsumura et al. (2005). researchgate.net
Preclinical Pharmacological Activities and Biological Effects in Research Models
Estrogenic Activity in In Vitro Models (e.g., MCF-7 Cell Proliferation Assays)
The estrogenic properties of deoxymiroestrol (B1240681) have been extensively evaluated using in vitro models, particularly the estrogen-responsive human breast cancer cell line, MCF-7. In these assays, the proliferation of MCF-7 cells is a key indicator of estrogenic activity.
Studies have shown that deoxymiroestrol is a potent estrogen agonist, stimulating the proliferation of MCF-7 cells. researchgate.netkoreamed.org Its activity is often compared to that of 17β-estradiol, the primary female sex hormone. Research indicates that the estrogenic potency of deoxymiroestrol is comparable to, and in some cases stronger than, other known phytoestrogens like coumestrol (B1669458), genistein (B1671435), and daidzein (B1669772). wikipedia.orgresearchgate.net In fact, deoxymiroestrol has been identified as the most potent estrogenic compound isolated from Pueraria mirifica, reportedly exhibiting significantly stronger activity than its closely related compound, miroestrol (B191886). mdpi.com It is considered a primary contributor to the total proliferative effects observed with extracts of the plant. researchgate.netresearchgate.net
| Compound | Relative Estrogenic Activity | Source |
|---|---|---|
| Deoxymiroestrol | Reportedly the most potent phytoestrogen from Pueraria mirifica | researchgate.netmdpi.com |
| Miroestrol | Less potent than deoxymiroestrol | mdpi.com |
| Coumestrol | Less potent than deoxymiroestrol | researchgate.netmdpi.com |
| Genistein | Significantly less potent than deoxymiroestrol | researchgate.netmdpi.com |
| Daidzein | Significantly less potent than deoxymiroestrol | researchgate.netmdpi.com |
Estrogenic Activity in Preclinical In Vivo Models (e.g., Uterine Responses in Rodents)
The estrogenic effects of deoxymiroestrol have been confirmed in various preclinical animal models, primarily in rodents. These in vivo studies typically assess estrogenicity by measuring physiological responses in hormone-sensitive tissues, such as the uterus and vagina, often in ovariectomized animals to eliminate the influence of endogenous estrogens.
In studies involving ovariectomized mice and rats, administration of deoxymiroestrol led to significant estrogenic responses. nih.govcapes.gov.br A primary endpoint in these studies is the uterotropic assay, which measures the increase in uterine weight. Deoxymiroestrol treatment has been shown to significantly increase both the weight and volume of the uterus in mice. nih.gov This effect is comparable to that induced by estradiol (B170435). tu.ac.th Furthermore, research has demonstrated that extracts containing deoxymiroestrol can induce vaginal cornification in rats, another classic indicator of estrogenic stimulation. capes.gov.brnih.gov These findings from in vivo models corroborate the potent estrogenic activity observed in vitro.
| Animal Model | Observed Effect | Source |
|---|---|---|
| C57BL/6 Mice | Significant increase in uterus weight and volume | nih.gov |
| Ovariectomized Rats | Increased uterine weight | capes.gov.br |
| Ovariectomized Rats | Induction of vaginal cornification | nih.gov |
Anti-Inflammatory Effects in Research Models (e.g., RAW 264.7 Macrophages, Paw Edema)
Beyond its hormonal activity, deoxymiroestrol has demonstrated anti-inflammatory properties in both in vitro and in vivo research models. These studies investigate the compound's ability to modulate the inflammatory response triggered by specific stimuli.
In vitro studies have utilized lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages as a model for inflammation. tu.ac.th LPS is a potent activator of macrophages, causing them to release a cascade of pro-inflammatory mediators. e-jar.org Research has shown that deoxymiroestrol can inhibit key aspects of this inflammatory response in these cells. tu.ac.th
The anti-inflammatory effects have also been assessed in vivo using the carrageenan-induced paw edema model in mice. tu.ac.th This standard model induces an acute inflammatory response characterized by swelling (edema) in the paw. scielo.sa.crnih.gov In one study, deoxymiroestrol significantly decreased inflammation, reducing paw edema by 38.2% at a dose of 200 mg/kg, demonstrating a potent anti-inflammatory effect in a living system. tu.ac.th
A key mechanism underlying the anti-inflammatory effects of deoxymiroestrol is its ability to regulate the expression of pro-inflammatory cytokines. tu.ac.thresearchgate.net Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory cascade. mdpi.com
In studies with LPS-stimulated RAW 264.7 macrophages, deoxymiroestrol was found to reduce the expression of these inflammatory cytokines. tu.ac.th It significantly suppressed TNF-α mRNA expression and also led to reduced production of both TNF-α and IL-6. tu.ac.th This downregulation of key pro-inflammatory signals at both the transcriptional and post-transcriptional levels highlights a specific mechanism for its anti-inflammatory activity. tu.ac.th
| Research Model | Marker | Observed Effect | Source |
|---|---|---|---|
| LPS-activated RAW 264.7 Macrophages | TNF-α mRNA expression | Significantly decreased | tu.ac.th |
| LPS-activated RAW 264.7 Macrophages | IL-6 production | Reduced | tu.ac.th |
| Carrageenan-Induced Paw Edema (Mice) | Paw Edema Volume | Significantly decreased (38.2% reduction) | tu.ac.th |
Antioxidant Properties and Reduction of Oxidative Stress Markers
Deoxymiroestrol has been shown to possess antioxidant properties, helping to counteract oxidative stress. Oxidative stress is an imbalance between free radicals and antioxidants in the body, which can lead to cellular damage. nih.gov
Research in mouse models has demonstrated the ability of deoxymiroestrol to mitigate oxidative stress. One key marker of lipid peroxidation and oxidative damage is malondialdehyde (MDA). Studies have found that deoxymiroestrol markedly decreases the levels of MDA formation in the mouse brain. nih.govresearchgate.net In addition to reducing markers of damage, treatment with extracts containing deoxymiroestrol has been shown to enhance the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), in the hippocampus of ovariectomized mice. mdpi.comresearchgate.net These findings suggest that deoxymiroestrol can provide protective effects by both reducing oxidative damage and bolstering endogenous antioxidant defenses.
| Animal Model | Oxidative Stress Marker/Enzyme | Observed Effect | Source |
|---|---|---|---|
| C57BL/6 Mice | Malondialdehyde (MDA) in brain | Markedly decreased | nih.gov |
| Ovariectomized Mice | Malondialdehyde (MDA) in hippocampus | Decreased | researchgate.net |
| Ovariectomized Mice | Superoxide Dismutase (SOD) activity | Enhanced | mdpi.com |
| Ovariectomized Mice | Catalase (CAT) activity | Enhanced | mdpi.com |
Modulation of Hepatic Cytochrome P450 Enzymes (e.g., CYP2B9, CYP1A2)
Deoxymiroestrol has been found to modulate the activity of hepatic cytochrome P450 (P450) enzymes, which are critical for the metabolism of a wide variety of compounds, including hormones and drugs. nih.gov
Studies in C57BL/6 mice have investigated the influence of deoxymiroestrol on specific P450 isoforms in the liver. The research revealed a bimodal action on these enzymes. Treatment with deoxymiroestrol significantly induced the expression of CYP2B9. nih.gov In contrast, the same treatment suppressed the expression of CYP1A2. nih.govresearchgate.net This distinctive ability to regulate hepatic P450 expression suggests that deoxymiroestrol can influence metabolic pathways in the liver, distinguishing its effects from those of the synthetic hormone estradiol. nih.gov
| Enzyme | Observed Effect on Expression | Source |
|---|---|---|
| CYP2B9 | Significantly increased | nih.gov |
| CYP1A2 | Suppressed | nih.govresearchgate.net |
Effects on Sex Hormone Synthesis Pathways in Animal Models
Research has shown that deoxymiroestrol can modulate the expression of key enzymes involved in the sex hormone synthesis pathway, particularly in male animal models. These studies highlight its ability to influence steroidogenesis.
In investigations using male C57BL/6 mice, deoxymiroestrol was found to suppress the mRNA expression of several crucial enzymes in the testes. nih.govebi.ac.uk These included 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and steroid 17-alpha-hydroxylase (CYP17). nih.gov Furthermore, the expression of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens, was also slightly decreased. nih.gov These findings indicate that deoxymiroestrol can regulate the testicular gene pathway related to sex hormone synthesis, exhibiting effects similar to those of estradiol in this regard. nih.govebi.ac.ukhep.com.cn
| Gene/Enzyme | Observed Effect on mRNA Expression | Source |
|---|---|---|
| 3β-HSD | Suppressed | nih.govebi.ac.uk |
| 17β-HSD1 | Suppressed | nih.gov |
| CYP17 | Suppressed | nih.govebi.ac.uk |
| CYP19 (Aromatase) | Slightly decreased | nih.gov |
Structure Activity Relationship Sar Studies of Deoxymiroestrol and Its Analogs
Influence of Specific Functional Groups on Biological Activity
The potent estrogenic activity of deoxymiroestrol (B1240681) is intrinsically linked to its specific chemical structure, particularly the arrangement of its functional groups. researchgate.netbenchchem.com The presence and orientation of hydroxyl groups on the steroid-like backbone are critical for its interaction with estrogen receptors (ERs), which mediates its biological effects.
The phenolic hydroxyl group at position 3 of the A-ring is a key feature for estrogenic activity, a common characteristic among many phytoestrogens. This group is believed to play a crucial role in binding to the estrogen receptor. google.com The spatial relationship of the hydroxyl groups at other positions also significantly influences the molecule's potency.
In-silico studies performing manual ligand docking followed by molecular dynamics simulations and binding free energy calculations have provided a deeper understanding of these interactions. chiba-u.jp These computational analyses have highlighted the importance of specific hydrogen bonds formed between the hydroxyl groups of deoxymiroestrol and amino acid residues within the ligand-binding domain of the estrogen receptor α (ERα-LBD). chiba-u.jp For instance, the interaction energy between deoxymiroestrol and the ERα-LBD has been shown to be stronger compared to its oxidized form, miroestrol (B191886), which possesses an additional hydroxyl group at the C-14 position. chiba-u.jp This suggests that the absence of the C-14 hydroxyl group in deoxymiroestrol is advantageous for its binding affinity and subsequent biological activity. chiba-u.jp
Comparative SAR of Deoxymiroestrol, Miroestrol, and Isomiroestrol
Comparative studies of deoxymiroestrol, miroestrol, and isomiroestrol have been instrumental in elucidating the fine-tuned structural requirements for high estrogenic potency. These three compounds are closely related chromene derivatives found in Pueraria mirifica, differing primarily in the oxidation state and arrangement of functional groups. researchgate.netresearchgate.net
Deoxymiroestrol is considered the most potent among these three phytoestrogens. researchgate.netthaiscience.info It is readily oxidized to miroestrol when exposed to air, and it has been suggested that miroestrol may be an artifact of the isolation process rather than a true natural product. ebi.ac.ukwikipedia.org Isomiroestrol is an isomer of miroestrol. thaiscience.info
The primary structural difference between deoxymiroestrol and miroestrol is the presence of a hydroxyl group at the C-14 position in miroestrol, whereas deoxymiroestrol has a hydrogen atom at this position. thaiscience.info This seemingly minor difference has a profound impact on their biological activity. Studies have consistently shown that deoxymiroestrol exhibits significantly higher estrogenic activity than miroestrol. thaiscience.infotaylorandfrancis.comchula.ac.th In fact, some studies report that deoxymiroestrol is about 10 times more potent than miroestrol. thaiscience.infotaylorandfrancis.com
The growth-promoting effects on MCF-7 human breast cancer cells, a common in vitro model for assessing estrogenicity, demonstrated the superior activity of deoxymiroestrol compared to both miroestrol and isomiroestrol. thaiscience.info In these assays, deoxymiroestrol was found to be approximately 10-fold more potent than miroestrol. thaiscience.info
Computational studies have provided a molecular basis for this difference in potency. The binding affinity of deoxymiroestrol to the estrogen receptor α-ligand binding domain (ERα-LBD) is stronger than that of miroestrol. chiba-u.jp The difference in binding free energy has been calculated to be 1.2 kcal/mol, favoring deoxymiroestrol. chiba-u.jp This enhanced affinity is attributed to the more favorable Lennard-Jones and Coulomb interaction energies between deoxymiroestrol and the receptor. chiba-u.jp
The conversion of deoxymiroestrol to miroestrol or isomiroestrol can be influenced by factors such as high temperatures, which decrease its stability. researchgate.net
| Compound | Key Structural Feature | Relative Estrogenic Potency | Binding Affinity to ERα-LBD |
|---|---|---|---|
| Deoxymiroestrol | Hydrogen at C-14 | Highest (~10x Miroestrol) thaiscience.infotaylorandfrancis.com | Strongest chiba-u.jp |
| Miroestrol | Hydroxyl at C-14 | High researchgate.netebi.ac.uk | Strong chiba-u.jp |
| Isomiroestrol | Isomer of Miroestrol | Lower than Deoxymiroestrol and Miroestrol thaiscience.info | Not extensively reported |
SAR of Synthesized Deoxymiroestrol Derivatives
The synthesis of deoxymiroestrol derivatives and analogs is a key strategy for exploring the structure-activity relationships in greater detail and for developing new compounds with potentially improved therapeutic profiles. eurekaselect.comnih.gov By systematically modifying the deoxymiroestrol scaffold, researchers can probe the importance of various structural motifs for biological activity.
The total synthesis of miroestrol and its derivatives has been a significant focus of chemical research. uodiyala.edu.iq These synthetic efforts not only provide access to larger quantities of these compounds for biological evaluation but also open avenues for creating novel analogs that are not found in nature.
While specific SAR studies on a wide range of synthesized deoxymiroestrol derivatives are not extensively detailed in the provided context, the principles of SAR analysis suggest that modifications to key functional groups would likely impact biological activity. wikipedia.orgcreative-proteomics.com For instance, altering the substituents on the aromatic A-ring or modifying the stereochemistry of the various chiral centers would be expected to influence the binding affinity for estrogen receptors and, consequently, the estrogenic potency.
Analytical Methodologies for Deoxymiroestrol Research
Extraction and Sample Preparation Techniques for Research Samples
The initial and critical step in the analysis of deoxymiroestrol (B1240681) from its natural source, primarily the tuberous roots of Pueraria candollei, involves efficient extraction and sample preparation. The choice of solvent and method significantly impacts the yield and purity of the extracted compound.
A common approach involves a preliminary wash of the dried plant material with hexane (B92381) to remove non-polar compounds. psu.edu Following this, solvent-based extraction is typically performed using organic solvents. Research has shown that a mixture of ethyl acetate (B1210297) and chloroform (B151607) (3:1, v/v) is particularly effective for extracting deoxymiroestrol and its related compound, miroestrol (B191886). psu.edu This solvent system provides high-quality chromatograms for subsequent analysis. psu.edu In contrast, ethanol (B145695) and ethyl acetate alone have been found to be less suitable for this purpose. psu.edu The extraction process is often enhanced by sonication to improve the efficiency of analyte recovery from the plant matrix. psu.edu
Recent advancements have focused on more selective and efficient purification techniques due to the trace amounts of deoxymiroestrol present in plant material. Immunoaffinity chromatography, for instance, has emerged as a powerful tool. This technique utilizes specific antibodies to isolate deoxymiroestrol, thereby increasing the purity and yield of the compound from complex extracts. researchgate.netnih.gov One innovative approach involves the use of fragment antigen-binding (Fab) antibodies produced in Escherichia coli. researchgate.netnih.gov These antibodies can be employed in an immunoaffinity column (IAC) to selectively separate deoxymiroestrol and miroestrol from crude plant extracts. researchgate.netnih.gov
Cell suspension cultures of P. candollei have also been explored as an alternative source for deoxymiroestrol production. The yield in these cultures can be significantly increased by the addition of elicitors like methyl jasmonate and chitosan, which stimulate the biosynthetic pathways leading to the formation of deoxymiroestrol.
Chromatographic Methods for Identification and Quantification
Chromatographic techniques are fundamental for the separation, identification, and quantification of deoxymiroestrol in prepared samples. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely established method for the quantitative analysis of deoxymiroestrol. A validated HPLC method with UV detection is commonly used for the precise measurement of the compound in plant extracts. psu.edu
A typical HPLC setup for deoxymiroestrol analysis includes:
Column: A reverse-phase column, such as a LiChroCART® RP-18 (125 × 4 mm, 5 μm).
Mobile Phase: An isocratic or gradient mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with a modifier like acetic acid (e.g., 20% acetonitrile with 1.5% acetic acid).
Detection: UV detection at a wavelength of 254 nm.
The performance of a developed HPLC method is validated through several parameters, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For deoxymiroestrol, a linear detection range has been reported between 1.56 and 25.00 μg/mL. psu.edunih.gov The LOD and LOQ for deoxymiroestrol have been established at 0.78 μg/mL and 1.56 μg/mL, respectively. psu.edunih.gov The accuracy of the method, confirmed through recovery experiments, has been shown to be greater than 96%. psu.edu
While effective for samples with higher concentrations, the sensitivity of HPLC-UV can be insufficient for detecting the low levels of deoxymiroestrol found in some products. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). ijsrtjournal.comaustinpublishinggroup.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. ijsrtjournal.comaustinpublishinggroup.comwaters.com The increased efficiency of UPLC makes it particularly suitable for the analysis of complex mixtures and trace compounds like deoxymiroestrol. ijsrtjournal.comrjptonline.org UPLC systems are designed to operate at higher pressures (up to 100 MPa or 15,000 psi) to accommodate the smaller particle-packed columns. waters.comrjptonline.org The enhanced separation capabilities of UPLC can provide better-resolved peaks and more accurate quantification of deoxymiroestrol, especially in complex matrices. austinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS-MS, LC-Q-Orbitrap/MS)
For highly sensitive and selective analysis, liquid chromatography is often coupled with mass spectrometry (MS). Tandem mass spectrometry (LC-MS-MS) and high-resolution mass spectrometry, such as LC-Quadrupole-Orbitrap/MS (LC-Q-Orbitrap/MS), offer significant advantages for the identification and quantification of deoxymiroestrol, even at very low concentrations. researchgate.net
LC-MS-MS enhances sensitivity, with reported limits of detection for related compounds like miroestrol being as low as 4.17 ng/mL. researchgate.net This technique is particularly useful for analyzing dietary supplements where deoxymiroestrol may be present as an undeclared ingredient. researchgate.net
LC-Q-Orbitrap/MS provides high mass accuracy (<3 ppm error), which allows for the confident identification of deoxymiroestrol and its isomers by providing precise mass measurements of both the parent ion and its fragment ions. nih.govthermofisher.comnih.gov This high resolution is crucial for distinguishing between structurally similar compounds. The fragmentation patterns observed in tandem mass spectrometry provide structural information that confirms the identity of the analyte.
Immunochemical Assays for Deoxymiroestrol Determination
Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a high-throughput, sensitive, and selective alternative to chromatographic methods for the determination of deoxymiroestrol. nih.gov These assays are based on the specific binding of an antibody to the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA has been successfully developed for the quantification of deoxymiroestrol. nih.gov These assays typically employ a competitive format where deoxymiroestrol in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of deoxymiroestrol in the sample.
Polyclonal and monoclonal antibodies have been produced against deoxymiroestrol. nih.govnih.gov A developed ELISA using a polyclonal antibody demonstrated high specificity for deoxymiroestrol with very low cross-reactivity to structurally related compounds like miroestrol (1.26%) and isomiroestrol (0.42%). nih.gov The assay exhibited a wide linear range of 0.73–3000.00 ng/mL and excellent precision, with coefficients of variation below 5%. nih.gov The accuracy of the ELISA was confirmed by high recovery rates (99.82–102.58%) in spiked samples. nih.gov
More recently, an ELISA utilizing a fragment antigen-binding (Fab) antibody has been established, offering a detection range of 31.25–1,000 ng/mL and a limit of detection of 30.80 ng/mL. tandfonline.comtandfonline.com This assay also demonstrated high precision and accuracy, with recovery rates between 99.77% and 101.61%. tandfonline.comtandfonline.comresearchgate.net
A key advantage of ELISA is its ability to measure deoxymiroestrol in samples where concentrations are too low for HPLC-UV detection or where other substances interfere with chromatographic analysis. nih.gov The results from validated ELISAs have shown a strong correlation with those obtained by HPLC-UV methods for samples with high deoxymiroestrol content (R² = 0.9993). nih.govresearchgate.net
| Method | Linear Range | Limit of Detection (LOD) | Recovery | Key Features |
| HPLC-UV | 1.56–25.00 µg/mL psu.edunih.gov | 0.78 µg/mL psu.edunih.gov | >96% psu.edu | Robust and reliable for quantification in samples with sufficient concentration. |
| Polyclonal Antibody-based ELISA | 0.73–3000.00 ng/mL nih.gov | Not explicitly stated, but sensitive | 99.82–102.58% nih.gov | High specificity and sensitivity, suitable for low concentration samples. |
| Fab Antibody-based ELISA | 31.25–1,000 ng/mL tandfonline.comtandfonline.com | 30.80 ng/mL tandfonline.comtandfonline.com | 99.77–101.61% tandfonline.comtandfonline.com | High precision and accuracy, utilizes recombinant antibody fragments. |
| LC-MS-MS | Not explicitly stated | As low as 4.17 ng/mL for related compounds researchgate.net | Not explicitly stated | Very high sensitivity and selectivity, ideal for trace analysis. |
| LC-Q-Orbitrap/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | High mass accuracy for confident identification and structural elucidation. |
Polyclonal and Fragment Antigen-Binding (Fab) Antibody-Based Assays
Immunoassays for deoxymiroestrol have been developed utilizing both polyclonal antibodies (pAbs) and smaller, engineered fragment antigen-binding (Fab) antibodies. These assays are typically designed in a competitive format, such as the indirect competitive enzyme-linked immunosorbent assay (icELISA), due to the small size of the deoxymiroestrol molecule.
Polyclonal Antibody-Based Assays:
Polyclonal antibodies are produced by immunizing animals with a deoxymiroestrol-protein conjugate, leading to the generation of a heterogeneous mixture of antibodies that can recognize different epitopes on the target molecule. An icELISA using a polyclonal antibody specific for deoxymiroestrol has been successfully developed. nih.gov This assay demonstrated high selectivity for deoxymiroestrol with minimal cross-reactivity to structurally similar compounds like miroestrol and isomiroestrol. nih.gov The use of pAbs allows for a robust and sensitive detection method suitable for quantifying deoxymiroestrol in plant materials and related products. nih.gov
Fragment Antigen-Binding (Fab) Antibody-Based Assays:
To address the limitations of polyclonal antibodies, such as batch-to-batch variability, researchers have developed assays using recombinant fragment antigen-binding (Fab) antibodies. tandfonline.comresearchgate.net Fab fragments, which contain the antigen-binding site of an antibody, can be produced in microbial expression systems like E. coli, ensuring a consistent and sustainable supply. tandfonline.com An icELISA based on a Fab antibody has been established for the quantification of deoxymiroestrol. tandfonline.com This Fab-based ELISA has shown high precision and accuracy in determining deoxymiroestrol content in plant samples. tandfonline.comtandfonline.com Furthermore, Fab antibodies have been utilized in the development of rapid detection methods like lateral flow immunoassays (LFIA), which are useful for on-site screening of plant materials. researchgate.net
The following table summarizes the performance characteristics of representative polyclonal and Fab antibody-based assays for deoxymiroestrol.
| Assay Type | Antibody Type | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Application | Reference |
| icELISA | Polyclonal | 0.73–3000 | Not Specified | Quantification in P. candollei | nih.gov |
| icELISA | Fab | 31.25–1000 | 30.80 | Quantification in P. candollei | tandfonline.comtandfonline.com |
| Lateral Flow Immunoassay | Fab | Not Applicable | 250 | Qualitative detection | researchgate.net |
Validation Parameters in Research Settings (Linearity, Sensitivity, Accuracy, Precision, Cross-Reactivity)
The reliability and applicability of any analytical method depend on its thorough validation. For immunoassays used in deoxymiroestrol research, several key parameters are assessed to ensure the generation of accurate and reproducible data.
Linearity: Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For the polyclonal antibody-based ELISA, a broad linear range of 0.73–3000.00 ng/mL has been reported. nih.gov The Fab antibody-based icELISA exhibits a narrower but still effective linear range of 31.25–1000 ng/mL. tandfonline.comtandfonline.com
Sensitivity: Sensitivity is typically defined by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. The Fab-based icELISA has a reported LOD of 30.80 ng/mL for deoxymiroestrol. tandfonline.comtandfonline.com For rapid screening, a Fab-based lateral flow immunoassay has an LOD of 250 ng/mL. researchgate.net In comparison, traditional HPLC-UV methods have a much higher LOD of 780 ng/mL, highlighting the superior sensitivity of immunoassays. tandfonline.comtandfonline.com
Accuracy: Accuracy reflects the closeness of a measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For the polyclonal antibody-based ELISA, recoveries ranged from 98.07% to 102.58% in various samples. nih.gov Similarly, the Fab-based icELISA demonstrated excellent accuracy with recoveries between 99.77% and 101.61%. tandfonline.comtandfonline.com A monoclonal antibody-based ELISA for total miroestrol and deoxymiroestrol also showed high accuracy with recoveries of 99.6–106%. nih.gov
Precision: Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-assay (within the same assay run) and inter-assay (between different runs). The polyclonal ELISA showed coefficients of variation below 5% for both intra- and inter-plate determinations. nih.gov The Fab-based icELISA reported intra-assay precision in the range of 1.48%–7.11% and inter-assay precision of 0.58%–9.31%. tandfonline.comtandfonline.com
Cross-Reactivity: Cross-reactivity is a critical parameter for immunoassays, as it indicates the specificity of the antibody. It measures the extent to which the antibody binds to compounds structurally related to the target analyte. The polyclonal antibody developed for deoxymiroestrol showed very low cross-reactivity with miroestrol (1.26%) and isomiroestrol (0.42%), indicating high selectivity. nih.govthieme-connect.com The Fab antibody also demonstrated preferential binding to deoxymiroestrol, although it showed higher cross-reactivity with miroestrol (43.55%), isomiroestrol (31.87%), and methylisomiroestrol (9.84%) compared to the polyclonal antibody. tandfonline.com In contrast, a lateral flow immunoassay using a Fab antibody reported cross-reactivities of 39.97% with miroestrol, 7.71% with isomiroestrol, and 5.72% with methylisomiroestrol. researchgate.net
The table below provides a comparative overview of the validation parameters for different antibody-based assays for deoxymiroestrol.
| Parameter | Polyclonal Ab icELISA | Fab Ab icELISA | Fab Ab Lateral Flow Immunoassay | Monoclonal Ab icELISA (Total Miroestrol & Deoxymiroestrol) | Reference |
| Linearity | 0.73–3000 ng/mL | 31.25–1000 ng/mL | Not Applicable | 31.3-500 ng/mL | nih.govtandfonline.comnih.gov |
| Sensitivity (LOD) | Not Specified | 30.80 ng/mL | 250 ng/mL | Not Specified | tandfonline.comresearchgate.net |
| Accuracy (% Recovery) | 98.07–102.58% | 99.77–101.61% | Not Applicable | 99.6-106% | nih.govtandfonline.comnih.gov |
| Precision (%RSD) | < 5% | Intra: 1.48–7.11% Inter: 0.58–9.31% | Not Applicable | High Precision (Value not specified) | nih.govtandfonline.com |
| Cross-Reactivity (%) | Miroestrol: 1.26% Isomiroestrol: 0.42% | Miroestrol: 43.55% Isomiroestrol: 31.87% | Miroestrol: 39.97% Isomiroestrol: 7.71% | Equal reactivity to Miroestrol and Deoxymiroestrol | nih.govtandfonline.comresearchgate.netnih.gov |
Pharmacokinetic and Metabolic Studies of Deoxymiroestrol in Preclinical Models
Absorption and Distribution in Animal Models
Pharmacokinetic studies are essential for determining the bioavailability and distribution of a compound within a biological system. benchchem.com Pilot studies in animal models have been conducted to elucidate the absorption and distribution characteristics of deoxymiroestrol (B1240681).
A study in rabbits that were orally administered a single dose of a Pueraria candollei var. mirifica enriched fraction extract containing deoxymiroestrol (0.21 mg per kg body weight) demonstrated effective absorption. researchgate.net Serum concentrations of deoxymiroestrol peaked at 3 hours post-administration, indicating its bioavailability following oral intake. benchchem.comresearchgate.net
Once absorbed, deoxymiroestrol is distributed to various tissues. Studies in C57BL/6 mice have shown that deoxymiroestrol treatment leads to a significant increase in uterine weight and volume, suggesting its distribution to and potent estrogenic effect on this target organ. nih.gov Further research is needed to fully characterize the tissue distribution profile of deoxymiroestrol in different animal models.
Interactive Table: Pharmacokinetic Parameters of Deoxymiroestrol in Rabbits
| Parameter | Value | Animal Model | Source |
| Time to Peak Concentration (Tmax) | 3 hours | Rabbit | benchchem.comresearchgate.net |
| Dose | 0.21 mg/kg | Rabbit | researchgate.net |
Metabolic Pathways and Metabolite Identification
The biotransformation of xenobiotics, such as deoxymiroestrol, is a critical aspect of their pharmacology. The liver is the primary site of drug metabolism, involving a variety of enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov
Studies in C57BL/6 mice have revealed that deoxymiroestrol modulates the expression of specific hepatic CYP450 enzymes. nih.gov Treatment with deoxymiroestrol resulted in a significant induction of CYP2B9 expression and a concurrent suppression of CYP1A2 expression. nih.govtu.ac.th This modulation of P450 activity suggests that deoxymiroestrol can influence its own metabolism as well as the metabolism of other co-administered substances. nih.gov
One of the key metabolic transformations of deoxymiroestrol is its oxidation to miroestrol (B191886). wikipedia.orgresearchgate.net This conversion can occur when deoxymiroestrol is exposed to air. wikipedia.org Further investigations are required to identify other potential metabolites and fully elucidate the metabolic pathways of deoxymiroestrol in various preclinical models. The use of advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is crucial for the accurate identification and quantification of metabolites. benchchem.com
Interactive Table: Effect of Deoxymiroestrol on Hepatic Cytochrome P450 Enzymes in Mice
| Enzyme | Effect | Animal Model | Source |
| CYP2B9 | Upregulation | C57BL/6 Mice | nih.govtu.ac.th |
| CYP1A2 | Downregulation | C57BL/6 Mice | nih.govtu.ac.th |
Excretion Profiles
The elimination of a compound and its metabolites from the body is the final step in its pharmacokinetic journey. While specific studies detailing the excretion profile of deoxymiroestrol are limited, understanding the excretion pathways is essential for determining the compound's half-life and potential for accumulation. Given that the liver plays a significant role in its metabolism, it is plausible that deoxymiroestrol and its metabolites are excreted via both renal and fecal routes. Further research focusing on the analysis of urine and feces from animal models administered with deoxymiroestrol is necessary to establish a comprehensive excretion profile.
Advanced Research Applications and Future Directions for Deoxymiroestrol
Deoxymiroestrol (B1240681) as a Research Probe for Estrogen Receptor Biology and Phytoestrogen Mechanisms
Deoxymiroestrol's potent estrogenic activity makes it an invaluable tool for investigating estrogen receptor (ER) biology. researchgate.netbenchchem.commdpi.com It serves as a molecular probe to elucidate the intricate mechanisms of phytoestrogen action.
Elucidating Estrogen Receptor Interactions : Deoxymiroestrol exhibits a strong binding affinity for estrogen receptors, surpassing that of its well-known analogue, miroestrol (B191886). benchchem.com In silico simulations have indicated a more robust interaction with the estrogen receptor alpha (ERα) ligand-binding domain compared to miroestrol. benchchem.com This high affinity allows researchers to use deoxymiroestrol to study the conformational changes in ERs upon ligand binding and the subsequent downstream signaling pathways.
Investigating Phytoestrogen Mechanisms : As one of the most potent phytoestrogens identified, deoxymiroestrol is a model compound for understanding how plant-derived estrogens exert their effects. researchgate.netnih.govnih.gov Studies comparing its activity to other phytoestrogens like genistein (B1671435), daidzein (B1669772), and coumestrol (B1669458) have revealed its superior potency in activating estrogenic pathways. researchgate.netmdpi.com For instance, in MCF-7 human breast cancer cells, deoxymiroestrol demonstrated significantly stronger growth-promoting activity than other phytoestrogens, highlighting its utility in comparative studies of phytoestrogen efficacy. thaiscience.info
Modulating Gene Expression : Research has shown that deoxymiroestrol can modulate the expression of genes related to the aryl hydrocarbon receptor (AhR) and those regulated by estrogen. hep.com.cn It has also been found to influence the expression of genes involved in sex hormone synthesis in testicular tissue. hep.com.cnebi.ac.uk These findings demonstrate its role as a research probe in understanding the complex interplay between phytoestrogens and various cellular and physiological processes.
Application in Phytochemical Standardization and Quality Control of Research Materials
The significant bioactivity of deoxymiroestrol necessitates rigorous standardization of plant materials and extracts used in research to ensure consistency and reproducibility of results. thieme-connect.com
Biomarker for Quality Control : Due to its potent estrogenic effects, deoxymiroestrol, along with miroestrol, is considered a key biomarker for the quality control of Pueraria candollei products. researchgate.netthieme-connect.comnih.gov Ensuring the presence and quantifying the concentration of these compounds is crucial for the efficacy and safety of related research materials and potential future applications. nih.gov The Japanese Food Safety Guideline, for instance, mandates the verification of deoxymiroestrol content in related health products. tandfonline.com
Development of Analytical Methods : The need for accurate quantification of deoxymiroestrol has driven the development of advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been established to determine the levels of deoxymiroestrol and miroestrol in plant tubers. nih.gov Furthermore, highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) have been developed. thieme-connect.comtandfonline.comwu.ac.th These immunoassays, including those using polyclonal and monoclonal antibodies, offer high precision and can detect deoxymiroestrol at very low concentrations, making them suitable for quality control in both research and industrial settings. nih.govthieme-connect.comtandfonline.com
The table below summarizes some of the developed analytical methods for deoxymiroestrol quantification.
| Analytical Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Reference |
| HPLC | Pueraria candollei var. mirifica and P. candollei var. candollei tubers | 1.56-25.00 µg/mL | 0.78 µg/mL | nih.gov |
| icELISA (polyclonal antibody) | Pueraria candollei | 0.73 – 3,000 ng/ml | Not specified | thieme-connect.com |
| icELISA (monoclonal antibody) | Pueraria candollei | 31.3-500 ng/ml | Not specified | nih.gov |
| icELISA (Fab antibody) | Pueraria candollei | 31.25–1,000 ng/mL | 30.80 ng/mL | tandfonline.comtandfonline.com |
Potential as a Lead Compound for Novel Agent Discovery in Preclinical Research
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful and serves as a starting point for drug development. mdpi.com Deoxymiroestrol's potent bioactivity and unique chemical structure position it as a promising lead compound for the discovery of new therapeutic agents in preclinical research. hep.com.cn
Foundation for Novel Derivatives : The complex pentacyclic structure of deoxymiroestrol provides a unique scaffold for medicinal chemists to design and synthesize novel derivatives with potentially improved pharmacological profiles. benchchem.com By modifying its functional groups, researchers can explore structure-activity relationships to develop analogues with enhanced target specificity, reduced off-target effects, or improved pharmacokinetic properties.
Exploring Therapeutic Applications : Preclinical studies have suggested the potential of deoxymiroestrol and its derivatives in various therapeutic areas. Its strong estrogenic activity makes it a candidate for research into hormone replacement therapies. benchchem.com Furthermore, its anti-inflammatory properties, demonstrated by its ability to reduce inflammatory markers in macrophage cell lines, suggest its potential utility in managing inflammatory conditions. benchchem.comtu.ac.th
Anticancer Research : The interaction of deoxymiroestrol with estrogen receptors makes it a compound of interest in the context of hormone-dependent cancers, such as certain types of breast cancer. benchchem.com Studies have shown its ability to enhance the effects of toremifene (B109984) on MCF-7 human breast cancer cells. researchgate.net Further preclinical research is warranted to explore its potential as an anticancer agent or as an adjuvant in cancer therapy.
Emerging Research Areas and Unexplored Biological Activities
While much of the research on deoxymiroestrol has focused on its estrogenic and anti-inflammatory effects, several emerging areas and unexplored biological activities present exciting avenues for future investigation.
Neuroprotective Effects : There is growing interest in the potential neuroprotective effects of phytoestrogens. Given deoxymiroestrol's potent estrogenic activity, investigating its impact on neuronal cells, cognitive function, and its potential role in mitigating neurodegenerative processes is a promising research direction. mdpi.com
Cardiovascular Health : Estrogens are known to play a role in cardiovascular health. Exploring the effects of deoxymiroestrol on endothelial function, lipid metabolism, and other cardiovascular parameters could reveal new applications for this compound.
Antioxidant Properties : Some studies have suggested that Pueraria mirifica extracts, which contain deoxymiroestrol, possess antioxidant properties. tu.ac.th Delving deeper into the specific antioxidant mechanisms of pure deoxymiroestrol and its capacity to mitigate oxidative stress could uncover additional health benefits.
Methodological Advancements for Comprehensive Deoxymiroestrol Research
Advancements in analytical and research methodologies are crucial for a more comprehensive understanding of deoxymiroestrol.
Improved Extraction and Isolation Techniques : The extraction of deoxymiroestrol from its natural source can be challenging due to its presence in trace amounts and its instability. benchchem.comthaiscience.info Deoxymiroestrol is susceptible to aerial oxidation, which can convert it to miroestrol, potentially making miroestrol an artifact of the isolation process. nih.govthaiscience.info The development of more efficient and gentle extraction and purification methods, such as immunoaffinity chromatography, is essential to obtain high-purity deoxymiroestrol for research purposes. benchchem.com
Advanced Spectroscopic and Imaging Techniques : The use of advanced spectroscopic techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), is vital for the unambiguous identification and structural elucidation of deoxymiroestrol and its metabolites. benchchem.com Molecular imaging techniques could also be employed to visualize the distribution of deoxymiroestrol in tissues and cells, providing valuable insights into its pharmacokinetics and target engagement.
"Omics" Technologies : The application of genomics, proteomics, and metabolomics can provide a systems-level understanding of the biological effects of deoxymiroestrol. These technologies can help identify the genes, proteins, and metabolic pathways that are modulated by deoxymiroestrol, offering a comprehensive view of its mechanism of action.
Q & A
Q. What analytical techniques are most effective for identifying and quantifying deoxy miroestrol in plant matrices or dietary supplements?
this compound and its isomers (e.g., miroestrol, isomiroestrol) require high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for accurate identification and quantification. LC-Q-Orbitrap/MS is particularly effective due to its high mass accuracy (<3 ppm error) and ability to resolve fragment ions (e.g., m/z 189.0915 for miroestrol and m/z 297.1132 for isomiroestrol) . Retention time alignment (e.g., 38.29 min for this compound) further aids specificity in complex matrices like Pueraria mirifica extracts . For quantification, LC-MS/MS with validation parameters (e.g., LOD: 0.84–4.17 ng/mL, LOQ: 2.52–12.50 ng/mL) ensures reproducibility in dietary supplements .
Q. How can researchers assess the stability of this compound under varying storage and processing conditions?
Stability testing should include short-term (e.g., 48-hour room temperature) and long-term studies, with relative standard deviation (RSD) thresholds (<11% for stability) to evaluate degradation. Matrix effects (e.g., dietary supplement formulations) must be controlled using spiked recovery tests (86.9–108.9% recovery rates) .
Q. What are the primary botanical sources of this compound, and how do extraction methods influence yield?
this compound is primarily isolated from Pueraria candollei (Thai white Kwao Krua). Ethanol-based extraction protocols are optimal for isolating chromene derivatives, though yield varies with root age and solvent polarity . Comparative studies using gradient HPLC can quantify differences in extraction efficiency for miroestrol isomers .
Q. How should researchers address matrix interference when analyzing this compound in dietary supplements?
Solid-phase extraction (SPE) or dilution protocols are critical to mitigate matrix effects. Method validation must include specificity tests against common adulterants (e.g., daidzein, genistein) and spike-and-recovery experiments (intra-day precision: 0.8–6.9%) to confirm accuracy .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in pharmacological studies?
Non-linear regression models (e.g., sigmoidal dose-response curves) are suitable for evaluating estrogenic activity. Ensure replicates (n ≥ 3) and ANOVA for inter-group variability, particularly in in vivo models assessing bone density or hormonal pathways .
Advanced Research Questions
Q. How can researchers differentiate this compound from structural isomers like isomiroestrol using tandem mass spectrometry?
HRMS/MS fragmentation patterns are key: this compound lacks the hydroxyl group present in miroestrol, yielding distinct product ions (e.g., m/z 269.1184 for isomiroestrol vs. m/z 145.0285 for miroestrol). Collision energy optimization (NCE: 20–40 eV) enhances spectral resolution .
Q. What validation parameters are critical for ensuring regulatory compliance in this compound quantification methods?
Follow ICH guidelines, including:
Q. How can conflicting data on this compound’s estrogenic potency be resolved across studies?
Discrepancies often arise from variations in cell lines (e.g., MCF-7 vs. Ishikawa) or agonist/antagonist assay conditions. Meta-analyses should control for ligand concentration, receptor subtype (ERα vs. ERβ), and co-administered phytoestrogens .
Q. What advanced structural elucidation techniques are suitable for characterizing this compound derivatives?
Combine NMR (¹H/¹³C) with X-ray crystallography to resolve stereochemistry. For novel derivatives, computational modeling (e.g., DFT for electron density maps) paired with HRMS/MS validates proposed structures .
Q. How can researchers optimize this compound isolation protocols for high-purity yields?
Countercurrent chromatography (CCC) or preparative HPLC with C18 columns improves purity (>95%). Monitor elution fractions using UV-Vis (λ = 280 nm for chromenes) and validate with orthogonal methods (e.g., TLC vs. LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
